Powelline

Description

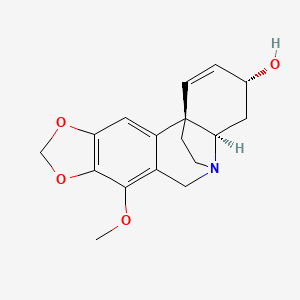

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTCKUJRGBGTEH-NCAQKEMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CN3CC[C@@]4([C@H]3C[C@H](C=C4)O)C2=CC5=C1OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60994431 | |

| Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7363-25-9 | |

| Record name | Powelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7363-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Powelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies for Powelline

Identification of Plant Sources and Distribution of Powelline

This compound is primarily found in plant species belonging to the Amaryllidaceae family, a family of herbaceous, perennial, and bulbous flowering plants distributed in tropical and subtropical regions of the world. nih.govnih.govresearchgate.net The Amaryllidaceae family is a known source of a wide array of structurally diverse alkaloids. nih.gov

The genus Crinum is a significant source of this compound. This genus comprises about 130 species and is found across Africa, America, southern Asia, and Australia. researchgate.net Phytochemical studies have identified this compound in the bulbs of several Crinum species. For instance, it has been isolated from Crinum bulbispermum, a species that occurs on the Highveld of South Africa, including in Gauteng, Mpumalanga, and the Free State, as well as along the Orange River in the Northern Cape. researchgate.netsanbi.org this compound has also been reported in Crinum augustum and Crinum macowanii. nih.govresearchgate.net Another notable source is Crinum x powellii, a hybrid of C. bulbispermum and C. moorei. nih.gov

Beyond the Crinum genus, this compound has been identified in Boophone disticha, another member of the Amaryllidaceae family. B. disticha is a bulbous plant with a wide distribution across Southern Africa and is well-known in traditional African medicine for its diverse alkaloid content. researchgate.netwikipedia.org

The following table summarizes the plant sources of this compound and their geographical distribution.

| Genus | Species | Plant Part | Geographical Distribution |

| Crinum | Crinum bulbispermum | Bulbs | South Africa (Gauteng, Mpumalanga, Free State, Northern Cape) researchgate.netsanbi.org |

| Crinum augustum | Not specified | Tropical and subtropical regions researchgate.net | |

| Crinum macowanii | Bulbs | Southern Africa sanbi.orgresearchgate.net | |

| Crinum x powellii | Bulbs | Horticultural hybrid nih.gov | |

| Boophone | Boophone disticha | Bulbs | Southern Africa researchgate.netwikipedia.org |

State-of-the-Art Extraction and Purification Techniques for this compound

The isolation of this compound from its natural sources involves sophisticated extraction and purification methodologies designed to handle the complexity of plant matrices and the often low concentrations of the target alkaloid. The general process begins with the extraction of total alkaloids from the plant material, typically the bulbs, using solvents such as ethanol (B145695) or methanol (B129727). This is often followed by a bio-guided isolation strategy, where fractions of the crude extract are tested for a specific biological activity to guide the purification process. nih.gov

High-resolution chromatographic techniques are indispensable for the separation and purification of this compound from complex alkaloid mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and preparative isolation of alkaloids. nih.govnih.gov For the analysis of Amaryllidaceae alkaloids from Crinum species, HPLC coupled with mass spectrometry (HPLC/ESI-MSn) has been effectively used. nih.gov A typical HPLC separation of alkaloids might employ a C18 reversed-phase column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, sometimes with additives like diethylamine (B46881) to improve peak shape for basic compounds such as alkaloids. nih.gov The separation is monitored using a UV detector at a wavelength where the alkaloids exhibit strong absorbance. nih.gov For preparative HPLC, the conditions are optimized to handle larger sample loads to isolate a sufficient quantity of the pure compound. google.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. researchgate.netmdpi.com This makes it particularly suitable for the separation of alkaloids from crude plant extracts. nih.gov The success of an HSCCC separation is highly dependent on the selection of a suitable two-phase solvent system. mdpi.com For alkaloid separation, solvent systems based on dichloromethane (B109758) have been found to be effective. mdpi.com The goal is to find a system where the target compound has a partition coefficient (K value) in the optimal range of 0.5 to 2.0 to ensure good separation and purity. mdpi.com HSCCC can be used as a primary purification step, followed by further polishing with preparative HPLC to achieve high purity. nih.gov

Once this compound has been isolated, advanced spectroscopic techniques are employed to assess its purity, going beyond simple identification to quantify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR), particularly ¹H qNMR, is a powerful method for determining the purity of a compound without the need for an identical reference standard for the analyte itself. mdpi.commdpi.com The purity is determined by comparing the integral of a specific proton signal of the target compound with the integral of a signal from a certified internal standard of known purity and concentration. mdpi.com For a comprehensive purity analysis, 2D NMR techniques such as COSY, HSQC, and HMBC can be used to identify the signals of any co-isolated impurities, even if they are structurally related to this compound. core.ac.uk These experiments help to ensure that all signals in the ¹H NMR spectrum are assigned to the target molecule and to identify any overlapping signals from impurities. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the isolated this compound and to detect any impurities with different molecular formulas. When coupled with a chromatographic technique like HPLC or GC, MS can provide detailed information about the purity of the sample. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of both this compound and any co-eluting impurities. The resulting fragmentation patterns can help to identify the impurities, especially if they are known compounds. nih.govnih.gov A metric known as "precursor ion purity" can be calculated from LC-MS/MS data, which assesses the contribution of the selected precursor ion to the total ion current within the isolation window, providing a quantitative measure of the purity of the ion being fragmented.

Chemo-Ecological Role and Occurrence Profiling of this compound in Biological Systems

The accumulation of this compound and other Amaryllidaceae alkaloids in plants is not arbitrary; it serves specific ecological functions. The primary role of these alkaloids is believed to be defensive, protecting the plant from herbivores and pathogens. researchgate.netnih.gov

Plants from the Amaryllidaceae family, particularly their bulbs which are rich in carbohydrates, are susceptible to predation. The presence of toxic alkaloids like this compound makes these tissues unpalatable or poisonous to herbivores. researchgate.net The higher concentration of alkaloids in the outer layers of the bulbs is consistent with this defensive role, providing a chemical barrier against soil-dwelling insects and other organisms. researchgate.net This distribution pattern suggests a targeted defense mechanism to protect the vital storage organ of the plant.

The production of these specialized metabolites is a result of the co-evolution between plants and their predators. florajournal.com The diversity of alkaloid structures within a single plant or species, known as chemodiversity, may provide a broader spectrum of defense against a variety of herbivores and pathogens. researchgate.net While the specific ecological interactions involving this compound have not been extensively studied, its classification as a crinine-type alkaloid places it within a group of compounds with known biological activities that support a defensive function. nih.gov The occurrence profiling of this compound, being concentrated in the bulb, is a key indicator of its role in protecting the plant's resources for survival and reproduction.

Biosynthetic Pathways and Precursors of Powelline

Elucidation of Enzymatic Transformations in Powelline Biosynthesis

Amaryllidaceae alkaloids, which encompass the crinine-type alkaloids like this compound, are primarily biosynthesized through intramolecular oxidative coupling reactions rsc.orgsemanticscholar.org. This process involves a series of enzymatic transformations carried out by various enzyme classes, including oxidoreductases, transferases, and lyases rsc.orgsemanticscholar.org. Cytochrome P450 (CYP) enzymes play a crucial role in these pathways, particularly in facilitating oxidative couplings and the formation of methylenedioxy bridges rsc.orgsemanticscholar.org. Specifically, CYP96T1 has been identified as an enzyme with phenol-coupling activity in monocots, catalyzing the para-para' phenol (B47542) coupling of 4'-O-methylnorbelladine, which leads to the formation of precursors for different Amaryllidaceae alkaloid types mdpi.com. While these general enzymatic steps are understood for Amaryllidaceae alkaloid biosynthesis, detailed pathways directly leading to this compound or its specific metabolism have been reported scarcely rsc.orgsemanticscholar.org.

Identification and Characterization of Biosynthetic Precursors and Intermediates to this compound

The initial building blocks for Amaryllidaceae alkaloids, including this compound, are the aromatic amino acids L-phenylalanine and L-tyrosine rsc.orgmdpi.comuqtr.ca. These amino acids undergo a series of transformations to yield key precursors. L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde (B13553) (DHBA), which serves as the aldehyde moiety mdpi.comuqtr.ca. Concurrently, L-tyrosine is transformed into tyramine (B21549) mdpi.comsemanticscholar.orguqtr.ca. The condensation of tyramine with DHBA produces norbelladine, which is subsequently methylated to form 4'-O-methylnorbelladine mdpi.comsemanticscholar.org. This 4'-O-methylnorbelladine is a pivotal intermediate that undergoes specific phenol coupling reactions, leading to the diverse array of Amaryllidaceae alkaloid skeletons, including the crinine-type framework characteristic of this compound rsc.orgmdpi.comsemanticscholar.org.

Genetic and Molecular Regulation of this compound Biosynthetic Pathways

The genetic and molecular regulation of biosynthetic pathways in plants, particularly for secondary metabolites like alkaloids, is a complex area of research nih.govyoutube.comutexas.edu. While there is a general understanding of how gene expression for enzymes can be transcriptionally controlled by products or intermediates, specific details regarding this compound's biosynthesis are limited youtube.com. Research indicates that transcription factors, such as MYB transcription factors, are critical in regulating related pathways like the phenylpropanoid pathway, which is interconnected with alkaloid biosynthesis nih.gov. Despite the pharmacological importance of Amaryllidaceae alkaloids, comprehensive knowledge of their specific regulatory genes and the molecular processes governing their biosynthesis remains an area requiring further investigation researchgate.net.

Chemoenzymatic and Biomimetic Approaches to this compound-Related Scaffold Construction

Chemoenzymatic synthesis involves the integration of enzymatic transformations with traditional synthetic protocols to construct complex natural products researchgate.net. While direct enzymatic synthesis of this compound's scaffold is not extensively detailed in the provided literature, the total synthesis of (±)-Powelline has been achieved through chemical methods that mimic key biosynthetic steps researchgate.netnih.govacs.org. A notable approach involved an organocatalytic oxidative coupling reaction, which was crucial for directly constructing the quaternary carbon-to-aryl bond, a key feature of the crinane skeleton found in this compound researchgate.netnih.govacs.orgresearchgate.net. This chemical synthesis demonstrated the feasibility of accessing the crinane scaffold, showcasing a biomimetic strategy by replicating a fundamental oxidative coupling step observed in natural biosynthesis researchgate.netacs.org.

Chemical Synthesis Strategies for Powelline and Its Structural Analogs

Total Synthesis of Powelline: Retrosynthetic Analysis and Key Bond-Forming Reactions

Total synthesis of this compound has been a notable endeavor in organic chemistry, aiming to construct the molecule from simpler precursors. The retrosynthetic analysis for this compound typically involves strategic disconnections that simplify its complex tetracyclic crinan (B1244753) core. A key challenge in this analysis is the formation of the quaternary carbon center and the construction of the fused ring system.

Table 1: Summary of Total Synthesis Approaches to (±)-Powelline

| Year | Research Group | Key Bond-Forming Reaction | Overall Yield | Linear Steps |

| 22008 | Anwar & Hansen | Intramolecular Oxidative Phenolic Coupling | 10% | 8 |

| 22010 | Dixon et al. | Organocatalytic Oxidative Coupling (Quaternary Carbon-to-Aryl Bond Formation) | 6% | 13 |

Stereoselective and Enantioselective Approaches to this compound Synthesis

Achieving stereocontrol, particularly enantioselectivity, is paramount in the synthesis of natural products like this compound, as biological activity often resides in a specific enantiomer. Early attempts towards enantioselective synthesis by Dixon and co-workers, utilizing an asymmetric organocatalytic oxidative coupling, showed promise by yielding an initial adduct with 70% enantiomeric excess. However, subsequent steps in the sequence led to a deterioration of this enantiopurity, preventing the successful completion of an asymmetric total synthesis via that specific route at the time.

A notable breakthrough in the enantioselective synthesis of crinine-type alkaloids, including (+)-Powelline, was reported in 2017 nih.gov. This "bioinspired" strategy featured an iridium-catalyzed asymmetric hydrogenation of racemic cycloenones nih.gov. The method leveraged a biomimetic stereodivergent resolution of substrates possessing a remote arylated quaternary stereocenter nih.govnih.gov. This approach allowed for the synthesis of (+)-Powelline and (+)-epithis compound, among 24 crinine-type alkaloids and 8 analogs, with high yields and excellent enantioselectivities nih.gov.

More recently, in 2024, Yefeng Tang and colleagues at Tsinghua University reported an enantioselective approach to this compound. Their work highlighted a highly enantioselective reductive cyclization of a key precursor, which was then successfully converted to this compound.

Novel Methodologies Developed for this compound's Complex Crinan Skeleton

The inherent complexity of the crinan skeleton, characterized by its tetracyclic framework and the presence of a benzylic all-carbon quaternary stereocenter, has driven the development of innovative synthetic methodologies nih.govnih.gov.

The organocatalytic oxidative coupling developed by Dixon's group represents a novel strategy for directly constructing the challenging quaternary carbon-to-aryl bond, a critical feature of the crinan core. This method offers a rapid and high-yielding access to this motif.

The iridium-catalyzed asymmetric hydrogenation, coupled with stereodivergent resolution, stands out as another novel and highly efficient strategy nih.govnih.gov. This methodology not only provides access to enantiopure this compound but also demonstrates broad applicability for synthesizing a diverse array of crinine-type alkaloids and their analogs.

Beyond these, other synthetic strategies for constructing the crinine-type alkaloid skeleton, which could be adapted or have informed this compound synthesis, include intramolecular Heck reactions, Robinson annulation, and a sequence involving semipinacol rearrangement followed by intramolecular aldol (B89426) and aza-Michael reactions nih.gov. These diverse approaches underscore the ongoing efforts to devise efficient routes to this challenging structural class.

Semi-Synthesis of this compound from Structurally Related Natural Products

This compound is a naturally occurring alkaloid, found in certain plant species, which underscores the importance of natural product chemistry in discovering medicinally relevant compounds chem960.com. While the focus of much published research has been on the total synthesis of this compound from basic chemical building blocks, specific detailed reports on the semi-synthesis of this compound directly from other structurally related natural products are not widely documented in the available literature. Semi-synthesis typically involves chemical modifications of a complex natural product precursor to obtain the desired target molecule. The Amaryllidaceae family of alkaloids is rich in diverse structures, and while semi-synthetic routes exist for other members of this family, explicit examples for this compound itself are less prominent in the general scientific discourse.

Synthetic Design and Construction of this compound Derivatives and Structural Analogs

The synthesis of this compound derivatives and structural analogs is a crucial area of research, primarily driven by the desire to explore their potential biological activities and establish structure-activity relationships (SAR) chem960.com. Modifying the core structure of this compound allows chemists to investigate how specific changes influence its interactions with biological targets.

The bioinspired enantioselective synthesis strategy developed in 2017 is particularly significant in this regard nih.gov. This robust methodology not only enabled the synthesis of (+)-Powelline but also facilitated the preparation of 24 other crinine-type alkaloids and 8 distinct analogs nih.gov. This demonstrates the versatility of the synthetic route for generating a library of related compounds, which is invaluable for comprehensive SAR studies.

The concept of "diverted total synthesis" (DTS) is a strategy in natural product synthesis where advanced intermediates generated during a total synthesis campaign are intentionally designed to serve as versatile starting points for the subsequent synthesis of various natural product analogs. While not explicitly detailed for this compound, this approach is commonly employed to streamline the process of discovering new bioactive molecules based on natural product scaffolds. The challenging nature of the crinan skeleton means that any efficient access to the core structure opens avenues for diverse modifications to create derivatives.

Mechanistic Investigations of Key Synthetic Transformations in this compound Chemistry

Understanding the underlying mechanisms of key synthetic transformations is vital for optimizing reaction conditions, improving yields, and developing new methodologies. In the context of this compound synthesis, mechanistic investigations have shed light on the intricacies of the bond-forming reactions that construct its complex framework.

For instance, the organocatalytic oxidative coupling developed by Dixon and co-workers for the formation of the quaternary carbon-to-aryl bond was subject to mechanistic inquiry. This investigation revealed that the reaction proceeds via a base-catalyzed Michael addition of carbon-centered pro-nucleophiles to in situ generated ortho-benzoquinones. Such detailed understanding of the reaction pathway allows for rational design of improved catalysts and reaction conditions.

Similarly, the iridium-catalyzed asymmetric hydrogenation, a cornerstone of the enantioselective synthesis of (+)-Powelline, involved significant mechanistic studies nih.gov. These investigations focused on understanding the stereodivergent resolution process and how the chiral iridium catalyst dictates the absolute configuration of the newly formed stereocenters nih.gov. The ability to control stereochemistry is directly linked to a thorough understanding of the transition states and intermediates involved in the catalytic cycle.

These mechanistic insights are not only crucial for the specific synthesis of this compound but also contribute broadly to the field of organic chemistry by providing fundamental knowledge about complex reaction pathways and the design of novel synthetic strategies for other challenging molecular architectures.

Advanced Structural Elucidation and Spectroscopic Analysis of Powelline

High-Resolution NMR Spectroscopy for Determining Powelline's Complex Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the intricate stereochemistry of complex organic compounds such as this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish carbon-hydrogen frameworks, identify functional groups, and, crucially, resolve stereochemical ambiguities organicchemistrydata.orgufrgs.brnih.gov.

Proton NMR (¹H NMR) provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their spatial relationships to neighboring protons (coupling constants and multiplicities) anu.edu.aulibretexts.orgnih.gov. Chemical shifts (δ) are highly sensitive to the electronic environment of a proton, while coupling constants (J values) reveal the dihedral angles between coupled nuclei, which is vital for assigning relative stereochemistry in cyclic or conformationally rigid systems ufrgs.brlibretexts.org. For instance, large vicinal coupling constants (³J) typically indicate an anti-periplanar arrangement, while smaller ones suggest gauche or syn-clinal geometries libretexts.org.

Carbon-13 NMR (¹³C NMR) provides the carbon skeleton and identifies different carbon types (e.g., methyl, methylene, methine, quaternary, carbonyl) horiba.com. The combination of 1D ¹H and ¹³C NMR spectra with 2D experiments is paramount for comprehensive structural assignment.

Correlation Spectroscopy (COSY) : Identifies protons that are coupled to each other through two or three bonds, revealing proton-proton connectivity networks researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton and carbon signals that are directly bonded, assigning specific protons to their attached carbons uni-saarland.detiktok.com. This is crucial for distinguishing between CH, CH₂, and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides through-space correlations between protons that are spatially close, regardless of bonding. These Nuclear Overhauser Enhancements (NOEs) are critical for determining relative stereochemistry, especially in rigid systems, by indicating which protons are on the same face of a ring or in close proximity in three-dimensional space organicchemistrydata.org.

For this compound, the application of these techniques would involve meticulous analysis of chemical shifts, coupling patterns, and NOE correlations to build the complete 3D structure, including the assignment of all chiral centers.

| Illustrative ¹H NMR Data for a Complex Alkaloid |

| Proton |

| H-1 |

| H-2 |

| H-3 |

| H-4α |

| H-4β |

| H-5 |

| H-6 |

| OCH₃ |

| Illustrative ¹³C NMR Data for a Complex Alkaloid |

| Carbon |

| C-1 |

| C-2 |

| C-3 |

| C-4 |

| C-5 |

| C-6 |

| OCH₃ |

Mass Spectrometry for De Novo Structural Elucidation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) plays a crucial role in the de novo structural elucidation of unknown compounds like this compound, extending beyond mere molecular weight determination to provide insights into substructures and connectivity spectroscopyonline.comchem-soc.sicreative-proteomics.com. High-resolution mass spectrometry (HRMS), particularly techniques like accurate mass measurements, provides the exact molecular weight, which can then be used to determine the elemental composition (molecular formula) with high confidence libretexts.orgcreative-proteomics.comphotothermal.com. This is a foundational step in structural elucidation, as it significantly narrows down the possibilities for a given nominal mass creative-proteomics.comphotothermal.com.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS or MSⁿ) is employed to induce fragmentation of the molecular ion or selected precursor ions nih.govwikipedia.org. The resulting fragmentation patterns are highly characteristic of the molecule's structure. By analyzing the mass-to-charge (m/z) ratios of these fragment ions and their relative abundances, chemists can deduce the presence of specific substructures and the sequence of their connectivity chem-soc.sinih.govwikipedia.org.

Fragmentation pathways are often predictable based on known chemical principles, such as α-cleavage, retro-Diels-Alder reactions, and McLafferty rearrangements, which are favored due to the formation of stable radical or ionic species nih.govnih.gov. For complex molecules, a detailed analysis of these pathways can reveal the arrangement of rings, the positions of heteroatoms, and the nature of side chains. For example, the loss of specific neutral molecules (e.g., H₂O, CO₂, small alkyl radicals) or characteristic rearrangement ions provides strong evidence for particular structural features chem-soc.sinih.gov.

| Illustrative MS Fragmentation Data for a Complex Alkaloid |

| Ion (m/z) |

| [M+H]⁺ (302.139) |

| 284.128 |

| 256.102 |

| 190.076 |

| 152.071 |

X-ray Crystallography for Absolute Configuration Determination of this compound and its Cocrystals

X-ray crystallography is the most definitive method for determining the absolute configuration of chiral molecules, a critical aspect for understanding their biological activity and synthesis msu.edulibretexts.orgnih.govresearchgate.netmt.com. While NMR and other techniques can establish relative stereochemistry, X-ray diffraction, particularly when anomalous scattering is utilized, can distinguish between enantiomers libretexts.orgresearchgate.netmt.comspectroscopyonline.com.

The principle relies on the anomalous dispersion effect, where the atomic scattering factors have imaginary components that cause differences in the intensities of Friedel pairs (I(hkl) vs. I(-h-k-l)) for non-centrosymmetric crystals libretexts.orgmt.comspectroscopyonline.com. These differences allow for the determination of the absolute structure. The Flack parameter (x) is a widely used metric in this context msu.edulibretexts.orgnih.govspectroscopyonline.commdpi.com. This parameter is refined during the crystallographic analysis; a value close to 0 (with a small standard uncertainty) indicates that the absolute configuration assigned by the model is correct, while a value close to 1 suggests the inverted structure is correct msu.eduspectroscopyonline.com. A value near 0.5 may indicate a racemic or twinned crystal spectroscopyonline.com.

For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray analysis researchgate.net. If this compound itself does not readily form suitable crystals, derivatization or the formation of cocrystals (crystalline complexes of this compound with other molecules) can be explored to facilitate crystallization msu.edu. The X-ray structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the three-dimensional arrangement of atoms, including the absolute configuration of all stereogenic centers libretexts.orgchem-soc.si.

| Illustrative X-ray Crystallography Data for a Chiral Compound |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Volume |

| Z |

| R₁ (all data) |

| wR₂ (all data) |

| Flack Parameter (x) |

| Temperature |

| Radiation |

Integration of Multidimensional Spectroscopic Data for Comprehensive Structural Characterization

The complete and unambiguous structural characterization of a complex molecule like this compound rarely relies on a single spectroscopic technique. Instead, it is the integration of multidimensional spectroscopic data that provides the most robust and comprehensive understanding of its structure spectroscopyonline.comarxiv.org. Each technique offers unique and complementary information, and their combined interpretation allows for the resolution of ambiguities that might persist if only one method were used.

Elemental Composition (HRMS) : Provides the molecular formula, which is the starting point for all subsequent structural deductions libretexts.orgcreative-proteomics.comphotothermal.com.

Relative Stereochemistry (NMR) : NOESY experiments and analysis of coupling constants from ¹H NMR are key to establishing the relative orientation of substituents in space organicchemistrydata.orgufrgs.br.

Absolute Configuration (X-ray Crystallography) : Provides the definitive assignment of the absolute stereochemistry, which is essential for chiral molecules msu.edulibretexts.orgnih.govresearchgate.netmt.com. This complements the relative stereochemistry derived from NMR.

Functional Groups and Conformation (IR/Raman) : Vibrational spectroscopy confirms the presence of characteristic functional groups and provides insights into molecular conformation and intermolecular interactions researchgate.net.

The process typically involves an iterative approach: initial data from HRMS and 1D NMR provide a preliminary structural hypothesis. This hypothesis is then rigorously tested and refined using 2D NMR correlations. Finally, X-ray crystallography provides the ultimate validation for the 3D structure and absolute configuration. Any discrepancies between data sets necessitate re-evaluation and often lead to a deeper understanding of the molecule's nuances, such as conformational flexibility or the presence of impurities. This synergistic approach ensures a high level of confidence in the final assigned structure.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information regarding the functional groups present in this compound and offers insights into its conformational preferences, extending beyond basic identification horiba.comresearchgate.net. These techniques analyze the vibrational modes of molecules, which are unique "fingerprints" reflecting their chemical structure and environment horiba.comresearchgate.net.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecules, which depends on a change in molecular polarizability during vibration horiba.comresearchgate.net. This technique is generally more sensitive to non-polar bonds and symmetrical vibrations, such as C-C, C=C, and S-S bonds researchgate.net. It is particularly useful for analyzing carbon skeletons, ring structures, and certain functional groups that are weak in IR but strong in Raman (e.g., C=C stretches in aromatic rings) horiba.com. Raman can also provide information about lower frequency modes, which are sensitive to crystal lattice structure and polymorph forms horiba.com. For conformational analysis, specific vibrational modes can be sensitive to the spatial arrangement of atoms, allowing for the differentiation of conformers, especially in solution photothermal.com.

Combining IR and Raman data provides a more complete picture, as they are complementary techniques researchgate.net. For this compound, these spectra would confirm the presence of its characteristic functional groups (e.g., hydroxyl, methoxy, amine, aromatic rings) and offer clues about its preferred conformation in different states (solid vs. solution).

| Illustrative Vibrational Spectroscopy Data for a Complex Alkaloid |

| Vibrational Mode |

| O-H stretch (hydrogen bonded) |

| C-H stretch (aromatic) |

| C-H stretch (aliphatic) |

| C=O stretch (ketone) |

| C=C stretch (aromatic) |

| N-H bend (amine) |

| C-O stretch (ether/alcohol) |

| Out-of-plane C-H bend (aromatic) |

Molecular Mechanisms and Fundamental Cellular Interactions of Powelline

Investigation of Powelline's Binding Modalities with Pure Biomolecular Systems (e.g., purified proteins, nucleic acids, lipids)

Molecular docking studies have provided initial insights into this compound's binding modalities with specific biomolecular systems. These computational analyses suggest that this compound can interact with key proteins, notably Hexokinase 2 (HK-2) and B-cell lymphoma-extra large (Bcl-xL) enzymes researchgate.net. The proposed binding involves the formation of hydrogen bridges and π-interactions with the amino acid residues within the active or binding sites of these proteins researchgate.net. This indicates a specific recognition mechanism between this compound and its target proteins, mediated by these non-covalent interactions.

Table 1: Predicted Binding Modalities of this compound with Target Proteins

| Target Protein | Predicted Interaction Type(s) | Reference |

| HK-2 | Hydrogen bridges, π-interactions | researchgate.net |

| Bcl-xL | Hydrogen bridges, π-interactions | researchgate.net |

Biophysical Characterization of this compound-Biomolecule Interactions (e.g., kinetics, thermodynamics of binding)

While molecular docking provides structural insights into potential interactions, detailed biophysical characterization is essential to quantify the kinetics and thermodynamics of this compound-biomolecule binding. Techniques commonly employed for such characterization in protein-ligand interactions include Analytical Ultracentrifugation (AUC), Differential Scanning Calorimetry (DSC), and Fluorescence Polarization Anisotropy (FPA) criver.com. AUC is used to separate protein species and determine molecular weight and hydrodynamic shape, while DSC measures thermal denaturation and stability changes upon ligand binding. FPA can quantify binding constants from the interaction of fluorescently labeled ligands with larger receptor molecules criver.com. Although these methods are standard for investigating biomolecular interactions, specific published data detailing the precise kinetic (e.g., association and dissociation rates) or thermodynamic (e.g., binding affinity, enthalpy, entropy changes) parameters for this compound's interactions with purified proteins, nucleic acids, or lipids were not extensively detailed in the current literature search. Further experimental biophysical studies are necessary to fully characterize these interactions.

Elucidation of this compound's Influence on Specific Biochemical Pathways (e.g., enzyme kinetics, metabolic cascades, purely mechanistic, no physiological effects)

The interaction of this compound with HK-2 and Bcl-xL enzymes suggests its influence on fundamental biochemical pathways. HK-2 is a critical enzyme in glycolysis, the primary metabolic pathway for glucose breakdown and energy production in cells researchgate.net. By interacting with HK-2, this compound could mechanistically modulate the initial steps of glucose metabolism. Similarly, Bcl-xL is an anti-apoptotic protein that plays a crucial role in regulating programmed cell death researchgate.net. This compound's interaction with Bcl-xL could mechanistically influence the balance between cell survival and apoptosis by affecting the protein's function in the apoptotic cascade. These mechanistic insights highlight this compound's potential to perturb core cellular processes at a biochemical level.

Table 2: Mechanistic Influence of this compound on Biochemical Pathways via Enzyme Interaction

| Target Enzyme | Associated Biochemical Pathway | Mechanistic Influence | Reference |

| HK-2 | Glycolysis (glucose metabolism) | Potential modulation of glucose phosphorylation | researchgate.net |

| Bcl-xL | Apoptosis regulation | Potential alteration of anti-apoptotic function | researchgate.net |

Advanced Imaging Techniques for Visualizing this compound's Subcellular Distribution in Model Systems (non-clinical)

Visualizing the subcellular distribution of chemical compounds is vital for understanding their sites of action within a cell. Advanced imaging techniques, such as confocal microscopy, are routinely employed for this purpose in non-clinical model systems jneurosci.orgplos.orgresearchgate.net. These techniques allow for high-resolution imaging of fluorescently labeled compounds or their interactions with cellular components, providing spatial information about their localization within organelles (e.g., nucleus, mitochondria, endoplasmic reticulum, peroxisomes) or specific cellular compartments plos.org. While the general utility of such imaging modalities for studying compound distribution is well-established, specific detailed research findings on the subcellular distribution of this compound itself, using advanced imaging techniques in model systems, were not explicitly detailed in the provided search results. Such studies would typically involve labeling this compound with a fluorescent tag or using antibodies against it, followed by microscopic analysis to map its intracellular localization.

Theoretical and Computational Studies on Powelline

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of Powelline

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods solve the electronic Schrödinger equation to determine the wavefunctions of electrons, providing insights into molecular geometry, energy, and orbital characteristics arxiv.orgnih.govacs.orgbooks.com.twwikipedia.orgrsc.org.

In the context of this compound, comprehensive experimental and computational investigations, including DFT calculations, have been carried out to elucidate the mechanism of asymmetric reactions involved in the enantioselective total synthesis of crinine-type Amaryllidaceae alkaloids, which include (+)-powelline nih.govacs.org. These studies typically involve optimizing molecular geometries, calculating reaction pathways, and determining transition states, which inherently provides information on the electronic structure and reactivity of intermediates and the final product, this compound nih.govacs.org. While specific detailed findings on this compound's intrinsic electronic structure or predicted spectroscopic properties from these computational studies were not extensively detailed in the readily available abstracts, the application of DFT in its synthetic pathway indicates a foundational understanding of its electronic behavior during chemical transformations acs.org.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of this compound

Molecular dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of a system of atoms or molecules, providing insights into conformational flexibility, dynamics, and solvation effects powells.com. These simulations are particularly useful for exploring the conformational landscape of molecules, identifying stable structures, and understanding how they interact with solvents powells.comresearchgate.netscribd.comresearchgate.net.

Despite the general utility of MD simulations in understanding molecular behavior, specific detailed research findings on molecular dynamics simulations conducted for this compound, focusing on its conformational landscapes or solvation effects, were not identified in the conducted literature search. Such studies would typically involve simulating this compound in various environments (e.g., in water or other solvents) to observe its dynamic behavior, preferred conformations, and how solvent molecules interact with its structure.

In Silico Prediction of this compound's Chemical Transformations and Rearrangements

In silico prediction of chemical transformations and rearrangements involves using computational methods to model and foresee how molecules might react or rearrange under different conditions kics.or.krresearchgate.netpeerj.com. This can include predicting reaction mechanisms, identifying potential products, and calculating activation energies for various pathways.

While computational chemistry methods are widely applied to predict chemical reactions and rearrangements for various organic compounds kics.or.krresearchgate.netpeerj.commdpi.com, specific in silico predictions detailing the chemical transformations or rearrangements unique to this compound were not found in the accessible scientific literature. Such studies would typically leverage quantum chemical methods or reaction network simulations to map out potential reaction pathways.

Computational Modeling of this compound-Biomolecule Interactions (e.g., docking, molecular mechanics, for mechanistic understanding, not drug design)

Computational modeling of biomolecule interactions, such as molecular docking and molecular mechanics, is employed to understand the binding mechanisms and interactions between small molecules and biological macromolecules (e.g., proteins, nucleic acids). These studies aim to elucidate the molecular basis of recognition and binding, rather than focusing on drug design or efficacy.

Although this compound is recognized as a naturally occurring alkaloid with potential biological activities scirp.org, specific detailed computational modeling studies focusing on its interactions with biomolecules for mechanistic understanding were not identified in the search results. Such investigations would typically involve docking this compound into the active sites or binding pockets of relevant enzymes or receptors, followed by molecular mechanics calculations to assess binding energies and identify key interaction points.

Advanced Analytical Methodologies for Quantifying and Profiling Powelline in Research Matrices

Development of Highly Sensitive and Selective Detection Methods for Powelline

The accurate detection of this compound, particularly at low concentrations within complex research matrices, relies on the development of highly sensitive and selective analytical methods. Chromatographic techniques coupled with mass spectrometry are paramount in achieving these stringent requirements.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary instrumental methods employed for the detection of natural products like this compound. LC-MS, particularly Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS), offers exceptional detection sensitivity and specificity, allowing for the comprehensive analysis of both expected and unexpected metabolites admescope.com. LC-MS/MS (tandem mass spectrometry) further enhances selectivity by being less susceptible to interference from coexisting substances in complex samples, enabling the selective detection of specific molecular masses mst.or.jp. This multi-stage mass spectrometry capability is crucial for distinguishing this compound from structurally similar compounds or matrix interferences.

For compounds that are volatile or can be made volatile through derivatization, GC-MS provides a powerful alternative. GC-MS is well-established for analyzing volatile and semi-volatile compounds, including polar low-molecular-weight metabolites after appropriate chemical derivatization [19 - previous step]. The choice between LC-MS and GC-MS for this compound detection would depend on its specific physicochemical properties and the matrix characteristics.

Quantitative Analysis of this compound in Complex Natural Extracts and Biological Samples (non-clinical)

Quantitative analysis of this compound in complex natural extracts and non-clinical biological samples presents challenges due to matrix effects and the potential presence of isomers or related compounds. LC-MS is widely recognized as a versatile and sensitive technique for the quantitative analysis of natural products in such matrices mst.or.jpmdpi.comnih.gov. High-performance liquid chromatography (HPLC) or UHPLC, when coupled with mass spectrometry, enables the separation and subsequent precise quantification of this compound. The high pressure employed in UHPLC systems significantly improves separation and detection capabilities mst.or.jp.

For quantitative analysis, the selection of appropriate ionization methods, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI), is critical, especially for thermally unstable materials like many natural products mst.or.jp. The ability of LC-MS to handle non-volatile and thermally labile samples makes it particularly suitable for this compound, which is an alkaloid.

While LC-MS based metabolite profiling can provide semi-quantitative information on the relative abundances of metabolites compared to the parent compound, fully quantitative metabolite profiles, especially for very low concentrations, may sometimes benefit from techniques involving radiolabelled compounds, although this is more common in later stages of drug development admescope.compharmaron.com.

A hypothetical example of quantitative analysis parameters for this compound in a natural extract might involve:

| Parameter | Value (Example) |

| Linearity Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

| Accuracy | 98-102% recovery |

| Precision (RSD) | < 2% (Intra-day, Inter-day) |

Chromatographic-Mass Spectrometric Techniques for Trace Analysis and Metabolite Profiling (non-clinical metabolites)

Trace analysis and metabolite profiling of this compound and its non-clinical metabolites necessitate advanced chromatographic-mass spectrometric techniques capable of identifying and characterizing compounds present at very low concentrations.

Untargeted metabolomics approaches, often utilizing LC-MS, are invaluable for comprehensively analyzing all measurable analytes in a sample, including chemical unknowns, which is crucial for novel metabolite discovery [12 - previous step, 14 - previous step, 18 - previous step]. High-resolution mass spectrometry (HR-MS) is essential for the identification of unknown metabolites, providing accurate mass measurements that aid in structure elucidation admescope.compharmaron.com. The interpretation of high-resolution MS data and low-resolution MS/MS fragmentation patterns is key to identifying metabolites and delineating metabolic pathways mst.or.jpstanford.eduwuxiapptec.com.

For example, if this compound undergoes biotransformation in a non-clinical biological system, techniques like LC-HRMS/MS can be used to detect and identify its metabolites. A compound like 6-hydroxycrinamine, which is structurally similar to this compound, could potentially be a metabolite or a related compound found in the same biological source, and its presence would be investigated through such profiling methods [28 - previous step]. The ability to perform full scan and fragmentation of both parent compounds and their metabolites is critical for confirming their structures stanford.eduwuxiapptec.com.

Method Validation and Quality Control in this compound Analytical Research

Method validation is a critical process in analytical research to ensure that a developed procedure is suitable for its intended purpose, consistently delivering accurate and reliable results [2, 3, 17 - previous step]. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide globally recognized standards for analytical method validation labmanager.comgmp-compliance.orgich.org.

Key validation parameters that must be evaluated for this compound analytical methods include:

Accuracy: The closeness of test results obtained by the method to the true value slideshare.netglobalresearchonline.net.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

Repeatability: Precision under the same operating conditions over a short interval of time ich.org.

Intermediate Precision: Precision within the same laboratory, but with different analysts, instruments, or days ich.org.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components slideshare.netglobalresearchonline.net.

Linearity: The ability of the method to obtain test results directly proportional to the concentration of the analyte within a given range labmanager.comslideshare.netglobalresearchonline.net. A minimum of five concentrations is typically recommended for linearity studies, aiming for a high correlation coefficient (R² ≥ 0.999) labmanager.comich.org.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity ich.orgslideshare.netglobalresearchonline.net.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified slideshare.netglobalresearchonline.net.

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy ich.orgslideshare.netglobalresearchonline.net.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ich.orgslideshare.netglobalresearchonline.net.

Quality control (QC) measures are integral to maintaining the ongoing performance of validated analytical methods. These include routine system suitability tests (SSTs) to ensure the chromatographic system and detector are performing within established criteria [3, 13 - previous step]. The use of certified reference materials or well-characterized internal standards is also crucial for ensuring the accuracy and comparability of results over time. All validation experiments and QC data must be thoroughly documented to demonstrate compliance and ensure data integrity [2, 33 - previous step].

Future Directions and Emerging Research Avenues in Powelline Chemistry and Biochemistry

Exploration of Uncharted Biosynthetic Routes and Enzymatic Machinery for Powelline Production

The natural abundance of this compound is often limited and variable, posing a significant constraint on its widespread research and potential clinical application. plantaedb.com this compound, like other Amaryllidaceae alkaloids (AAs), is biosynthesized through complex intramolecular oxidative coupling pathways, with 4'-O-methylnorbelladine serving as a key precursor. nih.gov However, the specific enzymatic machinery and detailed steps involved in the biosynthesis of this compound itself remain largely uncharted. nih.gov

Future research will focus on the in-depth elucidation of these uncharted biosynthetic routes. This involves identifying and characterizing the novel enzymes responsible for the precise stereochemical transformations that define this compound's unique crinan (B1244753) framework. Enzymes such as oxidoreductases, transferases, and lyases are known to play crucial roles in AA biosynthesis, and their specific isoforms involved in this compound production warrant intensive investigation. nih.gov Understanding the regioselective methylation events, which are critical for determining the final AA product types, will also be a key area of focus. plantaedb.com

Advancements in systems biology and synthetic biology tools offer promising avenues for this exploration. By leveraging these technologies, researchers aim to:

Identify novel enzymes: Employing genomic and proteomic approaches to discover the genes and proteins encoding the biosynthetic enzymes specific to this compound.

Reconstruct pathways in heterologous hosts: Engineering microbial or plant chassis for the heterologous production of this compound. This strategy offers a sustainable and scalable alternative to traditional plant extraction, overcoming limitations associated with large-scale plant cultivation and the multi-step nature of chemical synthesis. nih.gov

Enzymatic characterization: Detailed biochemical studies of isolated enzymes to understand their catalytic mechanisms, substrate specificities, and regulatory networks.

These efforts are crucial for developing robust biotechnological platforms for efficient and controlled this compound production, ensuring a reliable supply for further research and development.

Development of Sustainable and Scalable Synthetic Methodologies for this compound and its Analogs

Future research will prioritize the design and implementation of sustainable and scalable synthetic methodologies for this compound and its analogs. This will involve:

Atom-economical reactions: Exploring new catalytic reactions and cascade processes that minimize waste generation and maximize the incorporation of reactant atoms into the final product.

Flow chemistry: Investigating continuous flow reactors for this compound synthesis, which can offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes.

Biocatalysis and chemoenzymatic synthesis: Integrating enzymatic steps into synthetic routes to leverage the high selectivity and efficiency of biological catalysts, potentially enabling milder reaction conditions and reducing the need for protecting groups.

Asymmetric synthesis: Developing enantioselective methods to produce specific stereoisomers of this compound and its analogs, as stereochemistry is crucial for its biological activity. nih.gov

The goal is to move beyond traditional labor-intensive and resource-demanding approaches to establish efficient, environmentally benign, and industrially scalable methods for this compound production.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The burgeoning fields of Artificial Intelligence (AI) and Machine Learning (ML) offer transformative potential for accelerating research in chemical biology and drug discovery. nih.govwikipedia.org Their integration into this compound research is expected to revolutionize various aspects, from understanding its properties to optimizing its synthesis and biological evaluation.

Key applications of AI and ML in future this compound research include:

Retrosynthesis and synthetic route planning: AI algorithms can analyze vast datasets of chemical reactions and predict optimal synthetic pathways for this compound and its complex analogs, significantly reducing the time and resources traditionally spent on experimental trial-and-error. nih.govwikipedia.org

Property prediction and virtual screening: ML models can accurately predict the physicochemical properties, bioactivity, and potential toxicity of novel this compound derivatives based on their chemical structures. This enables rapid virtual screening of large compound libraries to identify promising candidates for further experimental validation. nih.govwikipedia.org

Structure-activity relationship (SAR) elucidation: AI can analyze complex biological screening data to uncover subtle structure-activity relationships, guiding the rational design of more potent and selective this compound analogs with desired biological profiles. nih.gov

Protein structure prediction and ligand binding: Deep learning models can predict the three-dimensional structures of proteins involved in this compound's biosynthesis or its biological targets, facilitating structure-based drug design and understanding binding mechanisms. nih.gov

Automated experimentation and robotics: AI-driven robotic platforms can automate chemical synthesis and biological assays, accelerating data generation and enabling high-throughput experimentation.

The success of AI/ML integration heavily relies on the availability of high-quality, well-curated datasets for training robust models. wikipedia.org Therefore, future efforts will also focus on establishing comprehensive and standardized databases for this compound-related chemical and biological data.

Interdisciplinary Approaches to Unraveling Novel Aspects of this compound's Fundamental Chemical Biology

Addressing the multifaceted nature of this compound, from its natural production to its potential therapeutic applications, necessitates a highly interdisciplinary approach. fishersci.atnih.gov Integrating knowledge and methodologies from diverse scientific disciplines is crucial for a holistic understanding of this compound's fundamental chemical biology.

Future interdisciplinary research avenues will encompass:

Chemical Biology: This core discipline will focus on elucidating the precise molecular targets of this compound within biological systems and unraveling its detailed mechanisms of action. This requires a synergistic combination of synthetic chemistry (to generate probes and analogs), biochemistry (to study enzyme interactions), cell biology (to observe cellular responses), and structural biology (to determine binding poses).

Genomics and Proteomics: Collaborations with genomics and proteomics experts will be essential to identify and characterize all genes and proteins involved in this compound's biosynthesis, metabolism, and interaction with host organisms. This will provide a systems-level understanding of its biological context.

Computational Biology: Computational modeling and simulations will play a vital role in predicting this compound's interactions with biological macromolecules, designing targeted experiments, and interpreting complex biological data.

Synthetic Biology and Metabolic Engineering: Working with synthetic biologists will enable the rational design and engineering of biological systems (e.g., microorganisms or plants) for enhanced this compound production or the creation of novel, non-natural derivatives with improved properties. nih.gov

Natural Product Discovery and Ecology: Continued collaboration with natural product chemists and ecologists will facilitate the discovery of new this compound derivatives from diverse biological sources and the understanding of its ecological role, potentially revealing new biosynthetic insights or biological activities.

By fostering these interdisciplinary collaborations, researchers can overcome the limitations of single-discipline approaches, leading to a more comprehensive and innovative understanding of this compound's chemical biology and paving the way for its future applications.

Compound Names and PubChem CIDs

Q & A

Q. What established analytical methods are recommended for confirming the chemical identity and purity of Powelline?

To confirm this compound's identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can validate molecular weight. Ensure reproducibility by adhering to protocols for solvent systems, temperature, and instrumentation calibration, as detailed in experimental methodology guidelines .

Q. What synthetic routes are documented for this compound, and how can reaction efficiency be optimized?

Common routes include multi-step organic synthesis with key intermediates. Optimize yield via Design of Experiments (DoE) to test variables like catalyst concentration, temperature, and reaction time. Monitor progress using thin-layer chromatography (TLC) and characterize intermediates with infrared (IR) spectroscopy .

Q. How can researchers ensure the stability of this compound during experimental storage?

Conduct stability studies under varying conditions (e.g., temperature, humidity, light exposure). Use accelerated stability testing via thermal gravimetric analysis (TGA) and monitor degradation products with HPLC. Store samples in inert atmospheres or desiccated environments based on results .

Q. What in vitro assays are typically employed to assess this compound’s bioactivity?

Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies. Standardize cell lines, incubation times, and control groups to minimize variability. Dose-response curves and IC50 calculations should follow validated protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across studies?

Perform meta-analyses to identify confounding variables (e.g., cell type differences, assay conditions). Validate findings through orthogonal methods (e.g., CRISPR knockouts for target validation) and collaborative replication studies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification. Use statistical process control (SPC) charts and multivariate analysis to monitor consistency. Cross-validate batches with X-ray crystallography to confirm structural integrity .

Q. How do computational models enhance understanding of this compound’s molecular interactions?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities and molecular dynamics simulations (e.g., GROMACS) to study conformational changes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced statistical methods address non-linear relationships in this compound’s dose-response data?

Use non-parametric regression (e.g., LOESS) or Bayesian hierarchical modeling. For heteroscedastic data, apply weighted least squares or generalized additive models (GAMs). Open-source tools like R or Python’s SciPy suite facilitate analysis .

Q. How can researchers design studies to differentiate this compound’s primary effects from off-target interactions?

Employ proteome-wide profiling (e.g., affinity pulldown with mass spectrometry) and CRISPR-Cas9 screens. Use isoform-specific inhibitors as controls and apply systems biology approaches (e.g., network pharmacology) to contextualize findings .

Q. What methodologies validate this compound’s pharmacokinetic properties in preclinical models?

Conduct in vivo studies with LC-MS/MS for plasma concentration monitoring. Calculate parameters (e.g., half-life, AUC) using non-compartmental analysis (NCA). Compare results across species and apply allometric scaling for human dose prediction .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document metadata rigorously, including instrument settings and raw data repositories .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain ethics committee approval. Report animal welfare metrics and randomization procedures transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.